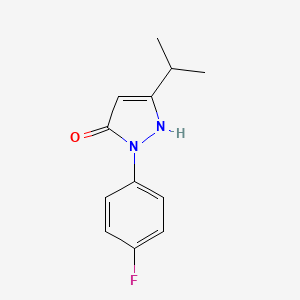
1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C12H13FN2O and its molecular weight is 220.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Pyrazole Derivatives Synthesis
A study by (Thangarasu, Manikandan, & Thamaraiselvi, 2019) focused on the synthesis of novel pyrazole derivatives, including those related to 1-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol. These compounds were evaluated for their antioxidant, anti-breast cancer, and anti-inflammatory properties, showcasing the potential of pyrazole derivatives in therapeutic applications.
Potential Antipsychotic Properties
Research by (Wise et al., 1987) explored 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally similar to this compound, for their potential as novel antipsychotic agents. The study found significant activity in behavioral animal tests without interaction with dopamine receptors.
COX-2 Inhibitors Synthesis
The synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors was investigated in a study by (Patel et al., 2004). These compounds, related to this compound, showed good selectivity for COX-2 over COX-1 enzyme, indicating their potential in anti-inflammatory drug development.
Structural Characterization
A study by (Kariuki, Abdel-Wahab, & El‐Hiti, 2021) focused on the synthesis and structural characterization of derivatives related to this compound. The research provided insights into the molecular conformation and arrangement, crucial for understanding the compound's potential applications.
Antimicrobial Activity
Research on novel 1,5-diaryl pyrazole derivatives, including those structurally similar to this compound, demonstrated significant antibacterial and antifungal activity. This study by (Ragavan, Vijayakumar, & Kumari, 2010) suggests the potential of these compounds in developing new antimicrobial agents.
Fluorination Effects on Biological Activity
A study by (Nieto et al., 2015) explored the effects of fluorination on the biological activity of pyrazole compounds related to this compound. The findings indicated that fluorine groups enhance the biological activity of these compounds.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-5-propan-2-yl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-8(2)11-7-12(16)15(14-11)10-5-3-9(13)4-6-10/h3-8,14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDGHENIHIMLFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(N1)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
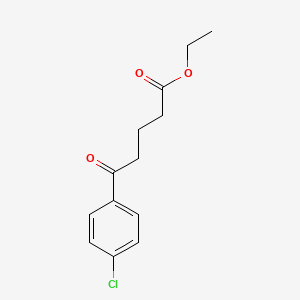
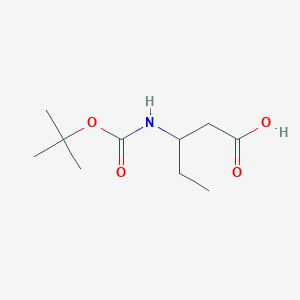
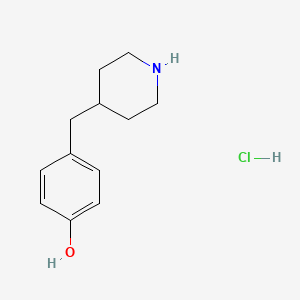
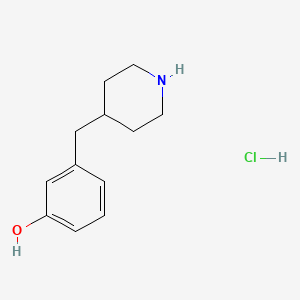
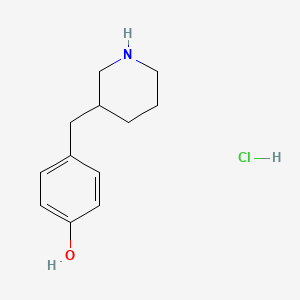
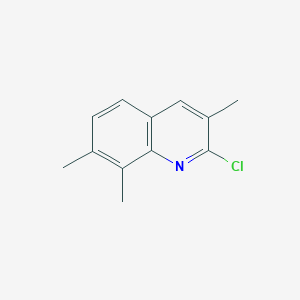
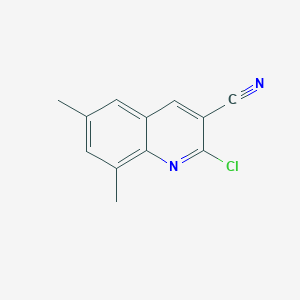
![(4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid](/img/structure/B1318216.png)
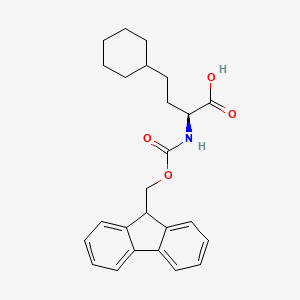
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1318235.png)
![4-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318237.png)
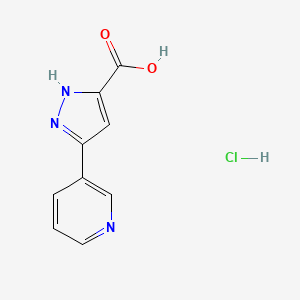
![4-ethyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318251.png)
![4-benzyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318259.png)
